
4-(3,3-Difluorocyclobutyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluorocyclobutyl)benzoic acid is a chemical compound with the molecular formula C11H10F2O2 . It is a derivative of benzoic acid, where the benzene ring is substituted with a 3,3-difluorocyclobutyl group .
Synthesis Analysis
The synthesis of 4-(3,3-Difluorocyclobutyl)benzoic acid and similar compounds has been described in the literature . The approach involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate to obtain the target derivatives . For the preparation of 3,3-difluorocyclobutanol or -cyclobutanone, an alternative pathway via the reaction of dichloroketene and tert-butyl or benzyl vinyl ether is applied .Molecular Structure Analysis
The molecular structure of 4-(3,3-Difluorocyclobutyl)benzoic acid consists of a benzene ring attached to a carboxylic acid group and a 3,3-difluorocyclobutyl group . The molecular weight of this compound is 212.19 .Chemical Reactions Analysis
As a derivative of benzoic acid, 4-(3,3-Difluorocyclobutyl)benzoic acid may undergo similar chemical reactions. For instance, carboxylic acids can undergo nucleophilic addition reactions, especially in the presence of strong acids such as HCl or H2SO4 .Applications De Recherche Scientifique
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes for the detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite has been a significant area of research. These probes, designed to selectively and sensitively identify hROS, are crucial for studying their roles in biological and chemical processes. Specifically, probes like HPF and APF have shown promise due to their ability to distinguish between various reactive oxygen species, making them valuable tools for understanding oxidative stress and its implications in various diseases and cellular functions (Setsukinai et al., 2003).
Antimicrobial and Antifungal Properties
Benzoic acid derivatives, including 4-(3,3-Difluorocyclobutyl)benzoic acid, have been extensively studied for their antimicrobial and antifungal properties. These compounds are found naturally in plants and animals and can also be synthesized. Their widespread application as preservatives in food, cosmetics, and pharmaceutical products highlights their importance in preventing microbial growth and spoilage. Research into these properties provides insight into their potential use in preserving the shelf life and safety of consumer products (del Olmo et al., 2017).
Synthesis of Novel Compounds
The synthesis of novel compounds using 4-(3,3-Difluorocyclobutyl)benzoic acid as a starting material or intermediate has been explored for various applications, including the development of new pharmaceuticals with potential antibacterial activities. These synthetic routes often involve complex reactions to produce heterocyclic compounds, demonstrating the versatility and potential of 4-(3,3-Difluorocyclobutyl)benzoic acid in medicinal chemistry and drug development (El-Hashash et al., 2015).
Photophysical and Catalytic Applications
The study of lanthanide-based coordination polymers assembled from derivatives of benzoic acids, including 4-(3,3-Difluorocyclobutyl)benzoic acid, has shown significant promise in the field of materials science. These materials exhibit unique luminescent properties, making them suitable for applications in lighting, displays, and as sensors. Additionally, their catalytic properties have been explored for various chemical transformations, offering a new avenue for efficient and selective synthesis processes (Sivakumar et al., 2010).
Safety and Hazards
Orientations Futures
While specific future directions for 4-(3,3-Difluorocyclobutyl)benzoic acid are not available, a related compound has been designated as an orphan medicine for the treatment of primary hyperoxaluria in the European Union . This suggests potential future research directions in the treatment of rare diseases.
Propriétés
IUPAC Name |
4-(3,3-difluorocyclobutyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13)5-9(6-11)7-1-3-8(4-2-7)10(14)15/h1-4,9H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPONYNUPANBOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluorocyclobutyl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

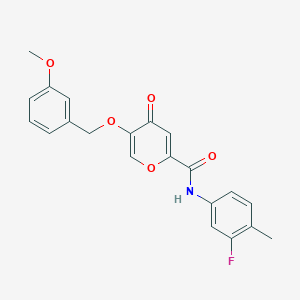
![2-[1-(6-Hydroxy-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)-2-methylpropyl]propanedinitrile; morpholine](/img/structure/B2647047.png)
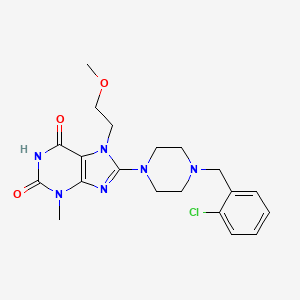


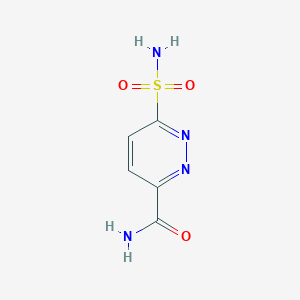
![Ethyl 2-[(2-chlorobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2647056.png)
![4-Methyl-2-[(1-methylpiperidin-4-yl)oxy]pyridine](/img/structure/B2647057.png)

![2-oxo-N-[2-(phenylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2647060.png)
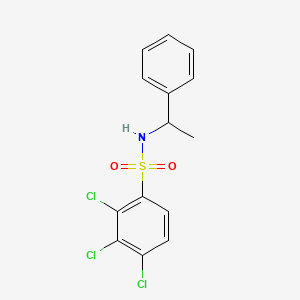
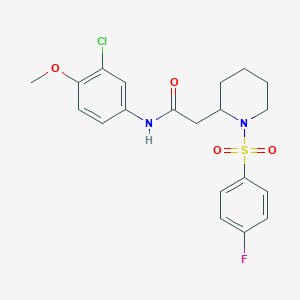
![(E)-N-[cyano(oxolan-3-yl)methyl]-3-(2-methoxyphenyl)but-2-enamide](/img/structure/B2647066.png)
![4-(trifluoromethoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2647067.png)